5-Methylnonanedinitrile
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Overview
Description
5-Methylnonanedinitrile is an organic compound belonging to the nitrile family Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom The compound’s structure consists of a nonane backbone with a methyl group at the fifth position and two nitrile groups at the terminal positions
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnonanedinitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-Methylnonanedinitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.
Reduction: Reduction of nitriles using lithium aluminum hydride (LiAlH4) produces primary amines.
Addition Reactions: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (HCl) or base (NaOH) under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether.
Addition Reactions: Grignard reagents (RMgX) in dry ether are used for the addition reactions.
Major Products
Hydrolysis: Carboxylic acids
Reduction: Primary amines
Addition Reactions: Ketones
Scientific Research Applications
5-Methylnonanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylnonanedinitrile involves its interaction with specific molecular targets and pathways. For instance, nitriles are known to undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nonanedinitrile: Similar structure but lacks the methyl group at the fifth position.
5-Methyloctanedinitrile: Similar structure but with a shorter carbon chain.
5-Methylundecanedinitrile: Similar structure but with a longer carbon chain.
Uniqueness
5-Methylnonanedinitrile is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and physical properties compared to other nitriles. This structural variation can lead to differences in its behavior in chemical reactions and its interactions in biological systems .
Properties
CAS No. |
91010-30-9 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-methylnonanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-10(6-2-4-8-11)7-3-5-9-12/h10H,2-7H2,1H3 |
InChI Key |
SUCSTKGRSWEGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#N)CCCC#N |
Origin of Product |
United States |
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